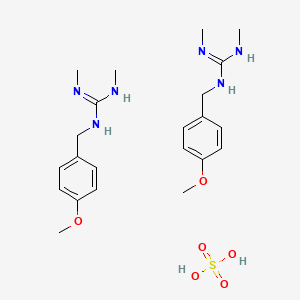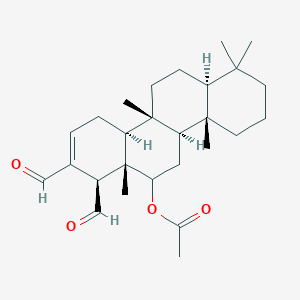
Dichlorophenarsine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichlorophenarsine is an arsenic-containing agent formerly used in the treatment of syphilis.
Dichlorophenarsine is a substituted aniline.
Wissenschaftliche Forschungsanwendungen
Toxicogenetic Evaluation :
- Dichlorophene, a halogenated phenolic compound, is used as a fungicide, bactericide, and antiprotozoan. It has therapeutic use in the disease digital dermatitis. Studies on Rattus norvegicus have been conducted to assess its acute in vivo toxicological impact using molecular and flow cytometric approaches, including DNA damage assessment and apoptosis of immune system cells (Lone et al., 2017).
Scientometric Review of Herbicide Toxicity :
- 2,4-dichlorophenoxyacetic acid (2,4-D), a herbicide, has been researched extensively for its toxicology and mutagenicity. This review analyzed global research trends, focusing on the specific characteristics of 2,4-D toxicity and mutagenicity (Zuanazzi et al., 2020).
Photodegradation Studies :
- Research has been conducted on the photodegradation of pentachlorophenol and its intermediates, such as 2,5-dichlorophenol, using density functional theory to predict degradation pathways (Suegara et al., 2005).
Endocrine-Disrupting Potential :
- A study investigated the endocrine-disrupting effects of four chlorophenols, including 2,4-dichlorophenol, using in vitro and in silico assays. It found that the estrogenic and thyroid hormone effects may depend on the number of chlorine atoms, with a higher number indicating a greater effect (Yu et al., 2019).
Herbicide Mode of Action :
- The mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as a herbicide was studied, highlighting its physiological processes, perception, and signal transduction under herbicide treatment. 2,4-D mimics natural auxin and induces abnormal growth and death in sensitive dicots (Song, 2014).
Phytoremediation Enhancement by Bacterial Endophytes :
- A study described inoculating pea plants with a bacterial endophyte capable of degrading 2,4-dichlorophenoxyacetic acid to enhance phytoremediation of herbicide-contaminated substrates and reduce toxic herbicide residues in plants (Germaine et al., 2006).
Cancer Risk Assessment :
- Studies have focused on specific chlorophenols like pentachlorophenol and their associations with cancer risks, particularly hematopoietic cancers, providing insights into distinguishing effects of pentachlorophenol from its contaminants (Cooper & Jones, 2008).
Reproductive Effects of Paternal Exposure :
- Research on the effects of paternal exposure to chlorophenate wood preservatives in the sawmill industry indicated increased risks of congenital anomalies in offspring, contributing to the understanding of male-mediated developmental toxicity (Dimich-Ward et al., 1996).
Cell Transformation and Genotoxic Effects :
- A study on 2,4-D revealed its transforming and genotoxic effects in mammalian cells at low concentrations, enhancing understanding of its toxicity mechanism and potential hazards to humans (Maire et al., 2007).
Environmental Impact and Metabolism :
- Chlorinated phenols, including pentachlorophenol and lower chlorinated phenols, have been reviewed for their toxicity, metabolism, and environmental impact, considering their wide use as pesticides and occurrence in the environment (Ahlborg & Thunberg, 1980).
Eigenschaften
CAS-Nummer |
455-83-4 |
|---|---|
Produktname |
Dichlorophenarsine |
Molekularformel |
C6H6AsCl2NO |
Molekulargewicht |
253.94 g/mol |
IUPAC-Name |
2-amino-4-dichloroarsanylphenol |
InChI |
InChI=1S/C6H6AsCl2NO/c8-7(9)4-1-2-6(11)5(10)3-4/h1-3,11H,10H2 |
InChI-Schlüssel |
GCFPPDBNEBHYGT-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[As](Cl)Cl)N)O |
Kanonische SMILES |
C1=CC(=C(C=C1[As](Cl)Cl)N)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![Phenol, 2-methoxy-5-[(1E)-2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]-](/img/structure/B1201647.png)
